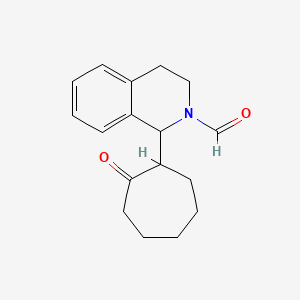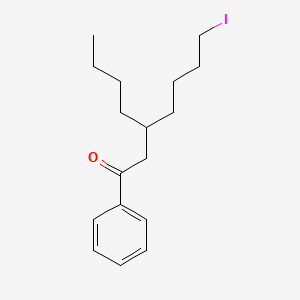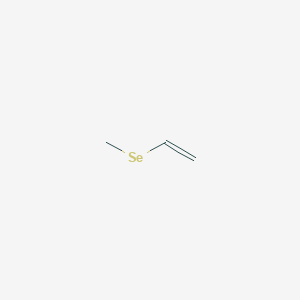
Ethene, (methylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethene, (methylseleno)- can be synthesized through several methods:
From Ethene and Methylselenol: One common method involves the reaction of ethene with methylselenol under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure conditions to proceed efficiently.
From Methylselenyl Halides: Another method involves the reaction of ethene with methylselenyl halides. This reaction can be facilitated by the presence of a base, which helps in the removal of the halide ion.
Industrial Production Methods
Industrial production of ethene, (methylseleno)- is not as common as laboratory synthesis. it can be produced on a larger scale using similar methods with optimized reaction conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene, (methylseleno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert ethene, (methylseleno)- to its corresponding selenide.
Substitution: The methylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted ethene derivatives.
Applications De Recherche Scientifique
Ethene, (methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studies have shown its potential in biological systems, particularly in the study of selenium’s role in biological processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethene, (methylseleno)- exerts its effects involves the interaction of the methylseleno group with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to participate in redox reactions and can modulate oxidative stress.
Comparaison Avec Des Composés Similaires
Ethene, (methylseleno)- can be compared with other similar compounds such as:
Ethene (Ethylene): The simplest alkene, widely used in the chemical industry.
Methylselenol: A simpler organoselenium compound with a single selenium atom.
Selenoethene: Another selenium-containing ethene derivative.
Uniqueness
Ethene, (methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct chemical properties and reactivity compared to other ethene derivatives. This uniqueness makes it valuable in specific applications where selenium’s properties are desired.
Propriétés
Numéro CAS |
76573-19-8 |
|---|---|
Formule moléculaire |
C3H6Se |
Poids moléculaire |
121.05 g/mol |
Nom IUPAC |
methylselanylethene |
InChI |
InChI=1S/C3H6Se/c1-3-4-2/h3H,1H2,2H3 |
Clé InChI |
XYBQIARSTHPRSJ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


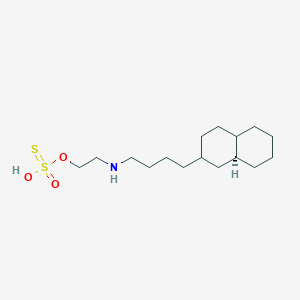

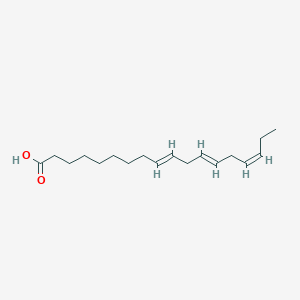

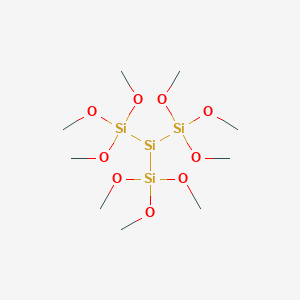
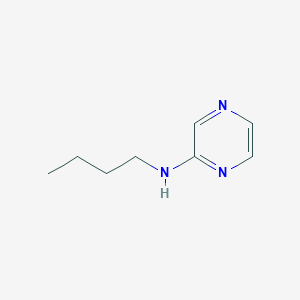
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-({4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B14152205.png)
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
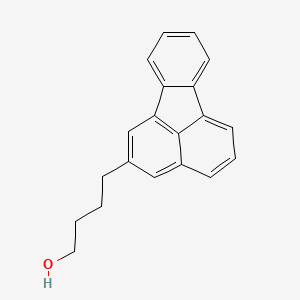
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)
